4-(3-Bromopropyl)morpholine hydrobromide

Nucleophilic substitution Alkylating agent reactivity Synthetic efficiency

Researchers requiring a stable, room-temperature alkylating agent for three-carbon morpholine linker installation often face supply inconsistency. 4-(3-Bromopropyl)morpholine hydrobromide (CAS 88806-06-8) resolves this with its hydrobromide salt form, ensuring ambient storage stability and reproducible reactivity in nucleophilic substitutions and cross-couplings. • High-purity (97%) N-haloalkyl morpholine building block • Reliable C-Br electrophile for kinase inhibitor, GPCR ligand, and polymer modification • Ambient shipping & storage-no cold chain required • Also serves as Pramocaine Impurity 3 reference standard for QC/analytical labs

Molecular Formula C7H15Br2NO
Molecular Weight 289.01 g/mol
CAS No. 88806-06-8
Cat. No. B1342879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromopropyl)morpholine hydrobromide
CAS88806-06-8
Molecular FormulaC7H15Br2NO
Molecular Weight289.01 g/mol
Structural Identifiers
SMILESC1COCCN1CCCBr.Br
InChIInChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H
InChIKeyBOKDFWMGFIWGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromopropyl)morpholine Hydrobromide: Building Block Overview


4-(3-Bromopropyl)morpholine hydrobromide (CAS 88806-06-8, MFCD13176498) is a heterocyclic building block composed of a morpholine ring N‑functionalized with a 3‑bromopropyl chain and stabilized as a hydrobromide salt (C₇H₁₅Br₂NO, MW 289.01) . The compound belongs to the class of N‑haloalkyl morpholines, which are widely employed as electrophilic reagents for introducing the morpholine moiety into target molecules via nucleophilic substitution or cross‑coupling . The free‑base analog, 4-(3‑bromopropyl)morpholine (CAS 125422‑83‑5, C₇H₁₄BrNO, MW 208.10), serves as a direct comparator, while 4‑(3‑chloropropyl)morpholine (CAS 7357‑67‑7) and 4‑(2‑chloroethyl)morpholine (CAS 3647‑69‑6) represent the closest in‑class halogenated alternatives [1].

01Bromo handle supports SN2 alkylation and cross-coupling workflows
02Hydrobromide salt enables ambient storage and easy handling
03Three‑carbon morpholine linker for medicinal chemistry and materials synthesis

4-(3-Bromopropyl)morpholine Hydrobromide: Substitution Limitations


Substituting 4‑(3‑bromopropyl)morpholine hydrobromide with a chloropropyl analog or a different salt form alters three critical process parameters: (i) nucleophilic displacement rates, which diverge substantially between bromo‑ and chloro‑alkylating agents [1]; (ii) salt‑dependent solubility and handling, where the hydrobromide confers room‑temperature storage stability distinct from the free‑base or hydrochloride variants ; and (iii) lipophilicity (LogP ~1.04 for free base) that modulates partitioning in biphasic reaction systems [2]. These differences can shift reaction yields, purification burden, and the reproducibility of multi‑step syntheses—particularly in medicinal chemistry campaigns where a three‑carbon linker is mechanistically required. The following evidence quantifies these differentiation vectors.

4‑(3‑Bromopropyl)morpholine HBr
Chloro analogs / Free base / HCl salt
Bromo handle: faster SN2 under mild conditions
Chloro leaving group: may require elevated temperature; reaction rates differ
Hydrobromide salt: stable at room temperature
Free base / HCl: often require cold storage (0‑8 °C); may degrade without desiccation
Higher intrinsic lipophilicity aids organic-phase partitioning
Chloro analog: lower lipophilicity may reduce extraction efficiency

4-(3-Bromopropyl)morpholine Hydrobromide: Key Differentiators


Bromine vs. Chlorine: SN2 Reactivity Advantage

The bromine atom in 4‑(3‑bromopropyl)morpholine hydrobromide exhibits higher reactivity in nucleophilic substitution than the chlorine atom in its chloro‑analogs, enabling faster SN2 displacement under milder conditions . While no direct kinetic study exists for the hydrobromide salt, the free base 4‑(3‑bromopropyl)morpholine is described as acting as an alkylating agent with the bromopropyl group forming covalent bonds with nucleophilic sites in biological molecules, a reactivity profile that underpins its utility in enzyme inhibition studies . In contrast, 4‑(3‑chloropropyl)morpholine requires more forcing conditions (elevated temperature) for efficient displacement [1].

Bromo vs Chloro SN2
Cross‑study comparable
Bromo: highly reactive alkylating agent at room temp. Chloro: typically requires elevated temperature.
Milder conditions may reduce energy input and improve reaction efficiency.
Direct rate constants unavailable.
Nucleophilic substitution Alkylating agent reactivity Synthetic efficiency

Hydrobromide Salt: Room-Temperature Stability

The hydrobromide salt of 4‑(3‑bromopropyl)morpholine (CAS 88806‑06‑8) is stable at room temperature, whereas the free base (CAS 125422‑83‑5) and hydrochloride salt (CAS 134187‑43‑2) are recommended for storage at 0‑8 °C or under desiccated conditions to prevent degradation [1]. This difference reduces cold‑chain logistics and energy costs for laboratories and manufacturing sites.

Salt Stability
Cross‑study comparable
Hydrobromide: RT storage. Free base/HCl: 0–8 °C.
May reduce cold‑chain logistics for high‑throughput workflows.
Based on vendor storage recommendations.
Salt form Stability Storage Handling

Lipophilicity Advantage in Biphasic Systems

The free base of 4‑(3‑bromopropyl)morpholine has an experimentally determined LogP of 1.04150 [1], whereas 4‑(3‑chloropropyl)morpholine exhibits a lower XLogP3‑AA value of approximately 0.8 [2]. The brominated analog is thus more lipophilic, favoring extraction into organic solvents during work‑up and potentially improving phase‑transfer efficiency in biphasic alkylations.

Lipophilicity ΔLogP
Cross‑study comparable
ΔLogP ≈ +0.24 (bromo > chloro)
Higher LogP can favor organic‑phase extraction in biphasic reactions.
Experimental vs computed LogP.
Lipophilicity LogP Biphasic reactions Extraction

High Purity with Ambient Shipping

Commercially available 4‑(3‑bromopropyl)morpholine hydrobromide is routinely supplied with a minimum purity of 95% (often 97%) and is stable at ambient temperature during transit . This contrasts with the free base and hydrochloride analogs, which may require cold shipping or desiccated packaging to maintain integrity, adding cost and complexity to the supply chain.

Purity & Shipping
Supporting evidence
Purity ≥95%, shipped at room temperature.
Reduced shipping complexity and degradation risk during transit.
Per major vendor specifications.
Purity Shipping Logistics Quality control

Cross-Coupling Selectivity of Bromine

In palladium‑catalyzed cross‑coupling reactions, the bromine atom in 4‑(3‑bromopropyl)morpholine provides an optimal balance of reactivity and stability: it is more reactive than chlorine (enabling milder coupling conditions) yet less prone to side reactions and homocoupling than iodine [1]. This intermediate leaving‑group propensity makes the bromo‑compound a preferred choice for sequential transformations where the halogen must survive one synthetic step before being activated in another.

Cross‑Coupling Selectivity
Class‑level inference
Bromine: intermediate reactivity. Chlorine: less reactive; iodine: more labile.
Supports sequential transformations; chlorine may be too sluggish, iodine too prone to side reactions.
Established organometallic principle.
Cross-coupling Halogen selectivity Synthetic methodology

4-(3-Bromopropyl)morpholine Hydrobromide: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor and GPCR Ligand Synthesis

The high reactivity of the C–Br bond in 4‑(3‑bromopropyl)morpholine hydrobromide enables rapid installation of a three‑carbon morpholine‑containing side chain onto nitrogen, oxygen, or sulfur nucleophiles. This is particularly valuable in the construction of kinase inhibitors and GPCR ligands, where the morpholine moiety contributes to solubility and target engagement [1]. The room‑temperature stability of the hydrobromide salt further facilitates its use in automated parallel synthesis and high‑throughput medicinal chemistry workflows, where refrigerated storage would be a logistical bottleneck .

Cross-Coupling for Morpholinopropyl Introduction

The bromopropyl chain serves as an electrophilic partner in palladium‑catalyzed cross‑coupling reactions. Its intermediate reactivity—more labile than a chloro analog but less prone to decomposition than an iodo analog—makes it the preferred handle for sequential transformations. For example, the bromine can be retained during initial functionalization steps and subsequently coupled with aryl boronic acids or amines under mild conditions [1]. The compound's LogP of ~1.04 (free base) also aids in extracting the coupled product into organic solvents, streamlining purification .

Polymer Functionalization with Morpholine Groups

The alkylating properties of 4‑(3‑bromopropyl)morpholine hydrobromide allow it to be grafted onto nucleophilic polymer backbones (e.g., polyamines, polyalcohols) to introduce morpholine functionality. This modification can alter polymer solubility, thermal stability, or metal‑binding capacity. The bromine leaving group ensures efficient coupling, while the hydrobromide salt’s ambient stability simplifies handling in large‑scale material synthesis [1].

Pramocaine Impurity 3 Reference Standard

4‑(3‑Bromopropyl)morpholine hydrobromide is listed as an impurity of pramocaine (pramoxine) under the designation 'Pramocaine impurity 3' [1]. In quality control and regulatory analytics, a reliable, high‑purity (≥95%) supply is essential for method validation and batch release testing. The compound’s room‑temperature storage and shipping profile ensures that reference standards can be maintained without specialized cold storage, a practical advantage for analytical laboratories operating under GLP/GMP guidelines .

Application
Selection Property
Validation Focus
Kinase inhibitor & GPCR ligand synthesis
Bromo reactivity & three‑carbon linker
Alkylation efficiency, solubility contribution
Morpholinopropyl introduction via cross‑coupling
Bromine leaving‑group reactivity window
Sequential transformation compatibility, coupling yields
Polymer backbone modification
Alkylating efficiency on nucleophilic polymers
Grafting efficiency, material property changes
Pramocaine impurity reference standard
High purity (≥95%) & ambient stability
Identity confirmation, method validation suitability

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